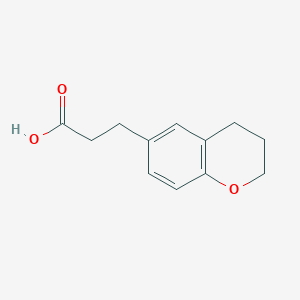

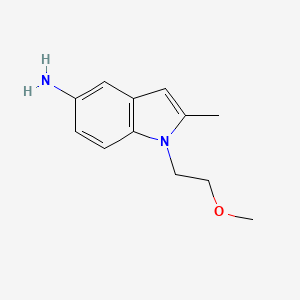

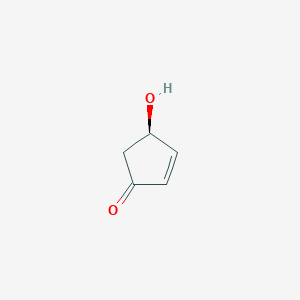

![molecular formula C9H10N2O2 B1310400 N-{4-[(hydroxyimino)methyl]phenyl}acetamide CAS No. 5351-33-7](/img/structure/B1310400.png)

N-{4-[(hydroxyimino)methyl]phenyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{4-[(hydroxyimino)methyl]phenyl}acetamide is a chemical compound with the empirical formula C9H11N3O2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of N-{4-[(hydroxyimino)methyl]phenyl}acetamide can be represented by the SMILES stringCC(NC(C=C1)=CC=C1/C(N)=N/O)=O . The InChI key for this compound is OSOXQDDYEWGWLY-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

N-{4-[(hydroxyimino)methyl]phenyl}acetamide is a solid substance . The molecular weight of this compound is 193.20 .Applications De Recherche Scientifique

Proteomics Research

“N-{4-[(hydroxyimino)methyl]phenyl}acetamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins in a given organism.

Synthesis of Derivatives

This compound can be used in the synthesis of derivatives . For instance, it has been used in the synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives . These derivatives were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .

Antioxidant Research

“N-{4-[(hydroxyimino)methyl]phenyl}acetamide” and its derivatives have shown antioxidant properties . The antioxidant activity of these compounds was studied using ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods . Some of the synthesized compounds showed remarkable activity at low concentrations .

Development of New Antioxidant Agents

The compound and its derivatives can be used in the development of new antioxidant agents . Compounds with halogens connected at the appropriate place in the phenyl ring showed the highest activity among the prepared analogues . These substituted phenyl rings are considered as a perfect side chain for the indole nucleus for the development of new antioxidant agents .

Pharmacological Research

Indole and its derivatives, including “N-{4-[(hydroxyimino)methyl]phenyl}acetamide”, have been identified as a non-basic nitrogenous pharmacophore exhibiting a broad range of useful biological activities . These include anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal, and analgesic activity .

Chemical Research

“N-{4-[(hydroxyimino)methyl]phenyl}acetamide” can be used in chemical research . Its properties and reactions can be studied to understand its behavior and interactions with other compounds. This can lead to the discovery of new reactions, synthesis methods, and applications.

Propriétés

IUPAC Name |

N-[4-[(E)-hydroxyiminomethyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-7(12)11-9-4-2-8(3-5-9)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGJLXKFWSTIKP-UXBLZVDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5351-33-7 |

Source

|

| Record name | NSC657 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)

![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)

![4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1310350.png)

![4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride](/img/structure/B1310357.png)